Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Description
Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core. Its structure includes:
- A methyl carboxylate group at position 1.
- An aminomethyl substituent at position 4.
- An oxygen bridge at position 2, contributing to the compound’s rigidity and stereochemical constraints.
- A hydrochloride salt formulation, enhancing solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-6(10)8-2-7(3-8,4-9)5-12-8;/h2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZNVGQGRKBSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(CO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490426-49-6 | |
| Record name | methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process. This reaction is carried out using a mercury lamp to facilitate the cycloaddition of 1,5-dienes, resulting in the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of specialized equipment and reaction conditions, such as controlled temperature and inert atmosphere, is essential to ensure the purity and yield of the final product. Photochemical reactors and continuous flow systems can be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is being investigated for its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical structures and biological properties, making them valuable in the development of pharmaceuticals.
Case Studies
-
Bioisostere Development :
- Recent studies have indicated that derivatives of bicyclic compounds like methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane can replace ortho- and meta-substituted benzenes in drug structures, potentially enhancing bioavailability and reducing toxicity .
- The incorporation of this bicyclic structure into drug candidates has shown promise in improving pharmacokinetic properties while maintaining therapeutic efficacy.
- Synthesis of Therapeutics :
Agrochemical Applications
The compound's structural features may also lend themselves to applications in agrochemistry, particularly as a scaffold for designing new pesticides or herbicides.
Case Studies
- Agrochemical Development :
- Compounds similar to methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane have been integrated into the structures of agrochemicals, demonstrating effectiveness as bioactive agents against various pests .
- The adaptability of the bicyclic structure allows for modifications that can enhance the efficacy and selectivity of these agrochemicals.
Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Position and Functional Groups
- The amino group (NH₂) at position 4 lacks the methyl spacer in the target’s aminomethyl (CH₂NH₂), reducing steric bulk and hydrogen-bonding capacity.
- Carboxylic acid derivative : The carboxylic acid at position 3 introduces higher polarity and acidity (pKa ~2-3), contrasting with the ester’s neutrality. This impacts solubility and binding to charged targets.
- Methoxymethyl-2-aza analog : Replacement of the oxygen bridge with nitrogen (aza) alters electronic properties and ring strain. Methoxymethyl provides ether-like hydrophilicity but lacks the primary amine’s reactivity.
Physicochemical Properties
- Hydrochloride salts: All compounds exhibit enhanced water solubility due to ionic character. However, the target and its ethyl analog (C₈H₁₄ClNO₃) have higher molecular weights than the methanol derivative (C₇H₁₄ClNO₂), suggesting differences in logP and membrane permeability .
- Positional isomerism: Swapping substituent positions (e.g., target vs. CID 155943531 ) drastically affects molecular geometry. For example, the target’s aminomethyl at position 4 may better align with biological targets requiring distal amine interactions.
Biological Activity
Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, also known by its CAS number 2490426-49-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of oxabicyclic compounds characterized by a unique bicyclic structure which includes an oxabicyclo[2.1.1]hexane framework. Its molecular formula is , with a molecular weight of approximately 207.66 g/mol. The IUPAC name reflects its structural complexity:
- IUPAC Name : this compound
- SMILES Notation : COC(=O)C12CC(N)(CO1)C2
Antimicrobial Properties
Research has indicated that derivatives of oxabicyclic compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar oxabicyclic derivatives possess antileishmanial effects against Leishmania donovani, the causative agent of leishmaniasis. These compounds demonstrated effective inhibition of both promastigote and amastigote forms of the parasite, suggesting potential for therapeutic applications in treating leishmaniasis .
The mode of action for these compounds appears to involve inducing apoptosis-like cell death in parasites, which is crucial for their effectiveness as antileishmanial agents. The combination of these compounds with existing treatments like miltefosine has shown synergistic effects, enhancing overall efficacy against Leishmania species .
Case Studies and Research Findings
A recent study focused on the synthesis and evaluation of various oxabicyclic derivatives, including this compound, highlighted its potential as a bioisostere in drug development . The research emphasized the structural modifications that could optimize biological activity while maintaining favorable pharmacokinetic properties.
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically begins with bromination of the bicyclic precursor, methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate (CAS 53257-36-6), followed by nucleophilic substitution with ammonia or its derivatives to introduce the aminomethyl group. The hydrochloride salt is formed via acidification . Key intermediates include the brominated precursor and the free amine intermediate, which must be purified via recrystallization or chromatography to avoid side products .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR are essential to verify the bicyclic framework and aminomethyl substitution. For example, the bridgehead protons in the bicyclo[2.1.1] system show distinct splitting patterns due to restricted rotation.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (CHClNO) and fragments indicative of the bicyclic structure.
- IR Spectroscopy : Absorbances near 1650 cm (ester carbonyl) and 3200–3400 cm (amine hydrochloride) validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the amination step?
Use Response Surface Methodology (RSM) via software like Design Expert to model variables such as temperature, solvent polarity, and ammonia concentration. For example, a central composite design (CCD) revealed that polar aprotic solvents (e.g., DMF) at 60°C maximize substitution efficiency while minimizing ester hydrolysis . Data from brominated analogs (e.g., EN300-45201829) suggest that excess ammonia (≥3 equiv.) reduces side reactions .
Q. What computational approaches predict the stability of the bicyclic structure under varying pH conditions?
Molecular dynamics (MD) simulations using force fields like OPLS-AA can model hydrolytic degradation. For instance, simulations at pH 1–7 show that the ester group remains stable below pH 5, but the oxabicyclo ring undergoes strain-induced cleavage at higher pH. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) further quantify bond dissociation energies, identifying the C-O bond in the oxabicyclo system as the weakest point .
Q. How should discrepancies between theoretical NMR predictions and experimental data be resolved?
- Step 1 : Recalculate theoretical shifts using advanced DFT methods (e.g., GIAO/B3LYP/6-311++G**) with solvent effects (e.g., PCM model for DO).
- Step 2 : Compare experimental H NMR with analogs (e.g., ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate) to identify systematic errors.
- Step 3 : Validate purity via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to rule out impurities causing signal splitting .
Data Contradiction Analysis
Q. Conflicting bioactivity results arise in pharmacological studies. How can researchers validate these findings?
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Primary Analysis : Replicate assays under standardized conditions (e.g., fixed pH, temperature) using a reference compound (e.g., 3-amino-4-phenylbutyric acid hydrochloride, CAS 3060-41-1) to calibrate activity thresholds.
-
Sensitivity Analysis : Use Mendelian randomization-like approaches to assess confounding variables (e.g., solvent residues, enantiomeric impurities) .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25 -
Advanced Characterization : Employ X-ray crystallography to confirm stereochemistry, as incorrect chair conformations in the bicyclo system may alter receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
